Calamenene

Catalog No.
S624272
CAS No.
483-77-2
M.F
C15H22
M. Wt
202.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calamenene

CAS Number

483-77-2

Product Name

Calamenene

IUPAC Name

(1S,4S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

InChI

InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m0/s1

InChI Key

PGTJIOWQJWHTJJ-STQMWFEESA-N

SMILES

Array

Synonyms

(7R,10R)-calamenene, calamenene

Canonical SMILES

CC1CCC(C2=C1C=CC(=C2)C)C(C)C

Isomeric SMILES

C[C@H]1CC[C@H](C2=C1C=CC(=C2)C)C(C)C

Cis-Calamenene is a sesquiterpenoid.
Calamenene has been reported in Camellia sinensis, Calypogeia muelleriana, and other organisms with data available.
from the New Zealand Liverwort Lepidolaena hodgsoniae; structure in first source

Chemical Identity and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and structural properties of calamenene.

Property Description
Chemical Formula C₁₅H₂₂ [1] [2] [3]
Molecular Weight 202.3352 g/mol [1] [2] [3]
Classification Sesquiterpenoid / Cadinane-type Sesquiterpene [4] [3]
IUPAC Name (1R,4R)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene [3]
CAS Registry Number 72937-55-4 (for cis-isomer) [1]
LogP (Predicted) 5.6 [3]
Bioavailability (Rule of 5) No (Violates due to high lipophilicity) [3]

This compound is a lipophilic molecule with low predicted water solubility, which is a key consideration for its drug-likeness and bioavailability [3]. It exists in different stereoisomeric forms, including cis-calamenene and trans-calamenene (α-calamenene) [1] [2].

Natural Sources and Biosynthesis

This compound is a natural product found in a variety of plant species. Its biosynthesis occurs via the sesquiterpenoid pathway, starting from the universal precursor farnesyl diphosphate (FPP) [5].

Source Plant Family Context
Baker's Cypress (Cupressus bakeri) Cupressaceae Found in foliage as a natural product [5].
Black Peppermint (Mentha x piperita) Lamiaceae Studied for its sesquiterpene synthase enzymes [5].
Japanese Cedar (Cryptomeria japonica) Cupressaceae Isolated from the black heartwood [4].
Madagascan Shrub (Tarenna madagascariensis) Rubiaceae Isolated as a natural compound [5].
Portia Tree (Thespesia populnea) Malvaceae Isolated from the bark [6].

Documented Biological Activities and Mechanisms

Research has uncovered several promising biological activities of this compound, with mechanisms supported by computational and experimental evidence.

Immunomodulatory and Anti-fatigue Potential

A 2025 computational study used network pharmacology and molecular docking to explore essential oil compounds for anti-fatigue properties. This research identified this compound as a compound with strong binding affinity to core fatigue-related targets like EGFR, IL-6, and STAT3, which are involved in metabolic dysregulation and inflammatory responses linked to fatigue [7].

fatigue_mechanism This compound This compound IL6 IL-6 This compound->IL6 binds STAT3 STAT3 This compound->STAT3 binds ALB ALB This compound->ALB binds EGFR EGFR This compound->EGFR binds BCL2 BCL2 This compound->BCL2 binds Fatigue Fatigue IL6->Fatigue modulates STAT3->Fatigue modulates ALB->Fatigue modulates EGFR->Fatigue modulates BCL2->Fatigue modulates

Proposed mechanism of this compound binding to core fatigue-related targets [7].

Induction of Dendritic Cell Maturation and Th1 Polarization

Experimental immunology research has demonstrated that this compound can directly influence the human immune system. A study found that this compound, along with T-cadinol, drives the maturation of human dendritic cells from monocytes and promotes T helper 1 (Th1) cell polarization [4].

  • Phenotypic Changes: Treatment with this compound increased cell surface expression of maturation markers (CD80, CD83, CD86, HLA-DR) and decreased endocytic activity, indicating a transition from an immature to a mature, effector state [4].
  • Functional Consequences: Dendritic cells treated with this compound secreted high levels of IL-12p70 and demonstrated an enhanced capacity to stimulate the proliferation of allogeneic naïve T cells. These T cells subsequently produced high levels of IFN-γ, a hallmark Th1 cytokine, which is crucial for anti-tumor and anti-viral immunity [4].

immunology This compound This compound Monocyte Human Monocyte iDC Immature Dendritic Cell (Low CD80/83/86, High endocytosis) Monocyte->iDC GM-CSF, IL-4 mDC Mature Dendritic Cell (High CD80/83/86, Low endocytosis) iDC->mDC This compound IL12 Secretes IL-12p70 mDC->IL12 Th1 T helper 1 (Th1) Cell mDC->Th1 Stimulates IFNg Produces IFN-γ Th1->IFNg

This compound induces dendritic cell maturation and drives Th1 immune response [4].

Antimicrobial Properties

A 2022 study on Thespesia populnea bark reported that extracts containing a new this compound glycoside showed inhibitory effects against several microbial strains, including E. coli, S. aureus, A. niger, and F. oxysporum, with MIC values ranging from 50–200 μg/mL [6].

Research and Experimental Methodologies

For researchers aiming to validate or explore these activities, here are summaries of the key methodologies from the cited literature.

Network Pharmacology and Molecular Docking for Anti-Fatigue Assessment

This computational approach is ideal for initial screening and mechanistic prediction [7].

  • Compound and Target Preparation: Obtain the 3D structure of this compound (e.g., from PubChem, ID 10224). Predict its potential protein targets using SwissTargetPrediction.
  • Disease Target Identification: Collect known fatigue-related targets from databases like GeneCards, OMIM, and TTD using keywords such as "fatigue".
  • Network Construction and Analysis:
    • Identify overlapping targets between this compound and fatigue.
    • Construct a Protein-Protein Interaction (PPI) network using STRING and analyze it with Cytoscape to find core targets.
    • Perform KEGG pathway enrichment analysis on the common targets to identify affected biological pathways.
  • Molecular Docking: Use tools like CB-Dock2 to dock this compound into the binding sites of core targets (e.g., IL-6, EGFR). Validate the docking protocol by redocking a native ligand.
  • Molecular Dynamics (MD) Simulation: Run a 100 ns MD simulation using GROMACS to assess the stability of the ligand-target complex by analyzing metrics like Root Mean Square Deviation (RMSD) and hydrogen bonding.
In Vitro Immunological Assay for Dendritic Cell Maturation

This protocol assesses the direct immunomodulatory effects of this compound on human immune cells [4].

  • Generation of Immature Dendritic Cells (DCs): Isolate human monocytes from peripheral blood and culture them for 6 days in RPMI 1640 medium supplemented with 10% FCS, GM-CSF (50 ng/mL), and IL-4 (20 ng/mL).
  • Compound Treatment: On day 6, harvest the immature DCs and culture them for another 2 days in the presence of this compound (e.g., at 1, 5, or 10 µg/mL). Use LPS or Cholera Toxin as a positive control.
  • Phenotypic Analysis (Flow Cytometry): Stain the harvested DCs with fluorescently labeled antibodies against CD80, CD83, CD86, and HLA-DR. Analyze the mean fluorescence intensity (MFI) using a flow cytometer to quantify maturation.
  • Functional Assay (Endocytosis): Assess the endocytic capacity of DCs by measuring the uptake of FITC-dextran via flow cytometry. Mature DCs typically show reduced endocytic activity.
  • T Cell Polarization Assay:
    • Co-culture the this compound-treated DCs with allogeneic naïve CD4+ T cells.
    • After 5 days, re-stimulate the T cells and measure the concentration of IFN-γ (Th1 cytokine) and IL-4 (Th2 cytokine) in the supernatant by ELISA.
    • To confirm the role of IL-12, include a condition with neutralizing anti-IL-12 antibody in the co-culture.

Conclusion and Future Research Directions

This compound is a biologically active sesquiterpenoid with a defined chemical structure and natural origin. Current evidence, while promising, is primarily computational or based on in vitro models. The following table outlines critical steps for translating these findings into therapeutic applications.

Research Need Rationale
In Vivo Validation Crucial to confirm anti-fatigue and immunomodulatory effects in whole organisms and determine appropriate dosing [7].
ADMET Profiling Comprehensive studies on absorption, distribution, metabolism, excretion, and toxicity are required to assess safety and pharmacokinetics [7].
Mechanism Elucidation Deeper investigation is needed to fully understand the molecular pathways involved, such as its interaction with calcium channels [4].
Formulation Development Its high lipophilicity (LogP > 5) necessitates advanced delivery strategies (e.g., nanoparticles, liposomes) to improve bioavailability [3].

References

calamenene biosynthesis pathway

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Calamenene

The table below summarizes the core chemical and physical data for this compound as provided by FooDB and other sources [1] [2].

Property Details
IUPAC Name 1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene [1]
Chemical Formula C15H22 [1] [2]
Average Molecular Weight 202.34 g/mol [1] [2]
Classification Sesquiterpenoid (Cadinane-type) [1]
CAS Numbers 483-77-2 [2]; 1406-50-4 (likely an isomer) [1]
Natural Source Foliage of Cupressus bakeri (Cypress) [3] [2]
Predicted LogP 5.6 (Indicates high lipophilicity) [1]
Water Solubility 0.00016 g/L (Predicted, indicates very low solubility) [1]

Biosynthesis and Research Methodologies

Although the specific pathway for this compound is not fully outlined, research indicates it is synthesized via the universal mevalonate (MVA) pathway for terpenoid backbone production [4]. The key regulatory genes for terpenoid biosynthesis in fungi include HMGS1, HMGR2, and AaTPS1-3 [4].

For profiling this compound and other terpenoids in biological samples, the following integrated approach is effective [4]:

  • Metabolome Analysis: Use Solid-Phase Microextraction (SPME) or solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This combination allows for comprehensive detection of volatile and non-volatile terpenoids.
  • Transcriptome Analysis: Employ Illumina RNA-Seq (e.g., NovaSeq) to sequence the genome and identify genes associated with terpenoid biosynthesis pathways.

Conceptual Biosynthesis Workflow

Based on general sesquiterpenoid biosynthesis, the process from gene to metabolite can be conceptualized as follows. Specific enzymes for this compound (e.g., a dedicated this compound Synthase) are not confirmed but would operate within this framework.

CalameneneBiosynthesis Conceptual Sesquiterpenoid Biosynthesis Workflow Acetyl-CoA Acetyl-CoA MVA Pathway MVA Pathway Acetyl-CoA->MVA Pathway IPP/DMAPP IPP/DMAPP MVA Pathway->IPP/DMAPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP/DMAPP->Farnesyl Pyrophosphate (FPP) Terpene Synthase (e.g., this compound Synthase) Terpene Synthase (e.g., this compound Synthase) Farnesyl Pyrophosphate (FPP)->Terpene Synthase (e.g., this compound Synthase) This compound This compound Terpene Synthase (e.g., this compound Synthase)->this compound Transcriptomic Data Transcriptomic Data Gene Identification (e.g., TPS) Gene Identification (e.g., TPS) Transcriptomic Data->Gene Identification (e.g., TPS)  Analysis Gene Identification (e.g., TPS)->Terpene Synthase (e.g., this compound Synthase)  Expression Metabolomic Data Metabolomic Data Metabolomic Data->this compound  Detection & Validation

Conceptual workflow for sesquiterpenoid biosynthesis, integrating gene expression and metabolite detection.

Research Gaps and Future Directions

Current knowledge of this compound biosynthesis has significant gaps. Key challenges and future research directions include:

  • Specific Enzymatic Steps: The precise terpene synthase responsible for cyclizing FPP into this compound and any subsequent modification enzymes (like cytochrome P450s) have not been identified or functionally characterized.
  • Regulatory Mechanisms: How the expression of these biosynthetic genes is regulated by developmental stage or environmental factors remains unclear [4].
  • Heterologous Expression: Reconstituting the full pathway in a model system like E. coli or yeast would confirm the pathway and enable sustainable production, but this is not yet achievable.

Suggestions for Further Investigation

To obtain a more complete picture of the , you could:

  • Search for homologs of known cadinene synthase genes in the genomes of this compound-producing species like Cupressus bakeri.
  • Consult specialized databases like the Plant Metabolic Network (PMN) or review articles on conifer terpenoid biosynthesis, which may contain relevant pathway information not captured in this search.

References

Calamenene as a Biological Precursor

Author: Smolecule Technical Support Team. Date: February 2026

Calamenene is a naturally occurring aromatic sesquiterpene that serves as a foundational chemical scaffold in plants [1]. Its core structure can be enzymatically modified to create more complex molecules with enhanced or entirely new biological activities. The table below summarizes key derivatives and their profiles.

Derivative Name Biological Activity Observed Potency (IC₅₀) Proposed/Suggested Mechanism
trans-8-Hydroxythis compound Dimers Antiprotozoal (vs. Leishmania spp. & Plasmodium falciparum) [2] "Significantly higher" than monomeric counterparts [2] Not fully elucidated; requires interactome studies [2]
Tavinin A (2) Antiproliferative (A2780 ovarian cancer) [3] 5.5 µM [3] Not determined in the study [3]
epi-Tavinin A (3) Antiproliferative (A2780 ovarian cancer) [3] 6.7 µM [3] Not determined in the study [3]
Mansonone G (1) Antiproliferative (A2780 ovarian cancer) [3] 10.2 µM [3] Not determined in the study [3]

Experimental Synthesis & Modification Protocols

The synthesis of advanced this compound derivatives often employs modern chemo-enzymatic strategies, which combine chemical and enzymatic steps to achieve high efficiency and stereoselectivity [4].

Protocol 1: Synthesis of Antiprotozoal this compound Dimers

This 2024 study describes a novel method for creating complex dimers [2].

  • Step 1 - Monomer Synthesis: Start from commercially available enantiopure menthol to synthesize the key monomeric precursor, (-)- or (+)-trans-8-Hydroxythis compound.
  • Step 2 - Enzymatic Dimerization: The monomer is dimerized using laccase from *Trametes versicolor*. This enzyme catalyzes the oxidative coupling of the phenolic compounds to form a mixture of atropoisomeric dimers (dimers where stereoisomerism arises from restricted rotation about a single bond).
  • Step 3 - Purification & Characterization: The resulting dimeric compounds are purified and their structures elucidated using 2D-NMR spectroscopy, electronic circular dichroism, and DFT calculations [2].
Protocol 2: Synthesis of Antiproliferative Oxygenated Derivatives

An earlier study isolated and synthesized this compound-type compounds with a more complex, oxygenated structure [3].

  • Isolation: Bioassay-guided fractionation of the bark of Sterculia tavia led to the isolation of tavinins A and B, alongside the known compound mansonone G.
  • De Novo Synthesis: The structures of the new compounds were confirmed by de novo (total) chemical synthesis, establishing a route to produce these molecules without needing to extract them from the plant.
  • Structural Analysis: Structures were determined primarily by 1D and 2D NMR (¹H, ¹³C, COSY, HMBC). The relative configuration was determined using 1D NOE-difference experiments to identify key spatial relationships between protons [3].

Visualizing the Precursor-to-Product Pathway

The following diagram illustrates the logical relationship and experimental workflow for generating bioactive compounds from the this compound scaffold.

G This compound This compound Scaffold (C15H22) Monomer Monomer Modification (e.g., 8-Hydroxythis compound) This compound->Monomer Enzymatic Hydroxylation Oxygenated Oxygenated Derivative (e.g., Tavinin A) This compound->Oxygenated Chemical or Biosynthetic Oxidation [3] Dimer Dimeric Compound (Atropoisomers) Monomer->Dimer Laccase-Catalyzed Oxidative Coupling [2] Bioactivity1 Enhanced Antiprotozoal Activity Dimer->Bioactivity1 Bioactivity2 Antiproliferative Activity (Cancer) Oxygenated->Bioactivity2

Future Research and Development

The current research strongly supports further investigation into this compound-based compounds.

  • Mechanism of Action: A major next step, as indicated by the antiprotozoal research, is to conduct interactome studies to identify the specific biological targets and pathways these compounds engage [2].
  • Optimization: The established bioactivities and synthetic protocols provide a foundation for medicinal chemistry optimization to improve potency, reduce toxicity, and fine-tune pharmacokinetic properties.

References

Calamenene: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Source Identification

Calamenene is a sesquiterpenoid, a class of organic compounds built from three isoprene units (C15H22), known for its aromatic, bicyclic structure with a cadinane skeleton [1] [2]. It was initially identified as a secondary metabolite responsible for the anti-fouling properties of the bright orange gorgonian coral, Subergorgia reticulata [1]. Subsequent research has explored its potential as an antimicrobial agent, leading to the development of more potent synthetic analogs.

Extraction and Synthesis Protocols

Researchers can obtain the bioactive this compound derivative (Cala1) through extraction from its natural source or via the synthesis of a more potent analog (Cala2).

Extraction of Natural this compound from Subergorgia reticulata

The following protocol is adapted from research that identified 2-methoxy, 5-acetoxy this compound as a potent antimicrobial compound [1].

  • Source Material: Collect specimens of the gorgonian coral Subergorgia reticulata.
  • Initial Processing: The coral surface should be carefully rinsed with sterile seawater to remove ephemeral surface contaminants and then freeze-dried.
  • Solvent Extraction: The dried material is ground into a powder and subjected to solvent extraction using dichloromethane (CH₂Cl₂).
  • Isolation and Purification: The crude extract is fractionated using Sephadex column chromatography. The mobile phase is a mixture of dichloromethane and methanol (CH₂Cl₂:MeOH) in a 1:1 ratio. Further purification is achieved through silica gel column chromatography using a gradient elution of acetone and hexane, starting with 2% acetone in hexane to remove impurities and increasing to 5% acetone in hexane to elute the desired this compound derivative.
  • Characterization: The structure of the isolated compound (Cala1) must be confirmed using Fourier-Transform Infrared Spectroscopy (FTIR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) [1].
Synthesis of the Analog Cala2 (1,4-dihydroxy-5,8-dihydro-6-methyl naphthalene)

The synthetic analog Cala2 has demonstrated superior bactericidal activity compared to the natural extract [1]. The synthesis is a simplistic Diels-Alder reaction.

  • Reaction Setup: Dissolve 108 mg of benzoquinone (the diene) in 10 ml of dichloromethane (CH₂Cl₂).
  • Addition of Dienophile: Add 0.1 ml of isoprene (the dienophile) to the solution.
  • Catalysis: Add 2 drops of trichloroacetic acid (TCA) to catalyze the reaction.
  • Reaction Conditions: Allow the reaction mixture to stir occasionally at room temperature overnight.
  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
  • Purification: Purify the crude adduct using the same column chromatography techniques described for the natural extract (Sephadex and silica gel columns).
  • Characterization: Confirm the structure of the final white crystalline powder (Cala2) using FTIR, NMR, and MS spectral data [1].

The following workflow diagram summarizes the two primary pathways for obtaining Cala1 and Cala2:

G start Start source Source Material: Subergorgia reticulata start->source synth_start Synthesis Materials: Benzoquinone & Isoprene start->synth_start extract Solvent Extraction (Dichloromethane) source->extract purify1 Purification (Column Chromatography) extract->purify1 cala1 Cala1 (Natural Derivative) purify1->cala1 react Diels-Alder Reaction (Catalyzed by TCA) synth_start->react purify2 Purification (Column Chromatography) react->purify2 cala2 Cala2 (Synthetic Analog) purify2->cala2

Quantitative Bioactivity Data

The bioactivity of Cala1 and Cala2 was quantitatively evaluated against the aquaculture pathogen Vibrio harveyi. The table below summarizes the key efficacy data.

Table 1: Bioactivity of this compound Compounds against Vibrio harveyi [1]

Compound Minimum Lethal Concentration Antimicrobial Mode Genetic Damage (Comet Assay) Cytotoxicity
Cala1 (Natural) 2.5 µg mL⁻¹ Bacteriostatic 9% of cells affected Not Reported
Cala2 (Synthetic) 0.5 µg mL⁻¹ Bactericidal 70% of cells affected Minimal to Artemia nauplii

Protocol for Antimicrobial Susceptibility and Mode of Action Testing

This protocol outlines the standard methods for confirming antibacterial activity and determining the mechanism of action.

Death Rate Assay
  • Culture Preparation: Grow Vibrio harveyi overnight in Luria Bertani (LB) medium at 28 ± 2°C with shaking at 120 rpm. Dilute to a concentration of 10⁶ cells mL⁻¹ [1].
  • Compound Exposure: Mix the bacterial suspension with varying concentrations of the test compound (Cala1 or Cala2), ranging from 0.1 to 5.0 µg mL⁻¹. Incubate at room temperature for 1 hour.
  • Viability Count: Plate 100 µL aliquots in triplicate onto nutrient agar plates. Incubate plates at 28 ± 2°C for 24 hours and enumerate the colonies.
  • Calculation: Calculate the death rate (ε) using the formula: ε = [(N₁ - N₂) / N₁] × 100, where N₁ is the number of colonies in the control and N₂ is the number in the experimental group [1].
Metabolic Activity Assay (Bacteriostatic vs. Bactericidal)
  • Cell Staining: After treatment with the compounds, stain the bacterial cells using a BacLight RedoxSensor CTC Vitality Kit (or equivalent).
  • Visualization and Enumeration: Count the metabolically active (red fluorescent) cells under an upright fluorescence microscope. A significant reduction in metabolic activity without cell death indicates a bacteriostatic effect, while a reduction in total cell count indicates a bactericidal effect [1].
Cell Wall Integrity Assay (SDS Assay)
  • Preparation: Wash overnight-grown V. harveyi cells copiously with sterile phosphate-buffered saline (PBS, pH 7.5).
  • Loading: Dispense 200 µL of the cell suspension into the wells of a sterile microplate.
  • Treatment: Add the test compounds and SDS (sodium dodecyl sulfate) to a final concentration of 0.1%.
  • Measurement: Record the absorbance at 600 nm every 15 minutes for 2.5 hours. A decline in absorbance in the compound-treated groups similar to the control suggests the compound does not affect cell wall integrity [1].
Genetic Damage Assessment (Comet Assay)
  • Embedding: Mix 10⁶ compound-treated bacterial cells with 100 µL of 0.5% low melting point agarose prepared in TAE buffer, containing RNAse, SDS, and lysozyme.
  • Lysing: Spread the mixture on a microscope slide and lyse the cells by immersing the slide in a lysis solution at 37°C for 1 hour.
  • Electrophoresis: Equilibrate the slides and subject them to electrophoresis at 25 V for 1 hour.
  • Analysis: Stain and visualize the DNA. A "comet tail" formation indicates fragmentation of genetic material, quantifying the level of DNA damage [1].

The following chart illustrates the workflow for the key mode-of-action experiments:

G start Treated V. harveyi Cells a Death Rate Assay (Colony Counting) start->a b Metabolic Assay (CTC Staining) start->b c SDS Assay (Absorbance Measurement) start->c d Comet Assay (DNA Electrophoresis) start->d result_a Output: Minimum Lethal Concentration a->result_a result_b Output: Bactericidal vs Bactericidal b->result_b result_c Output: Cell Wall Integrity c->result_c result_d Output: Genetic Damage d->result_d

Application Notes and Future Perspectives

  • Aquaculture Therapeutics: Cala2 is a strong candidate for developing anti-Vibrio drugs in aquaculture, given its potency and minimal cytotoxicity to non-target organisms like Artemia (brine shrimp) [1].
  • Exploring Bound Terpenes: Recent research highlights "bound terpenes," which are conjugated with sugars and are non-volatile. These can be hydrolyzed to release active aglycones. While not specifically studied for this compound, this approach using acid hydrolysis with solvents like acetone could reveal new sources or enhance the yield of this compound-type compounds from agricultural byproducts [3].
  • Broterpenes as Antimicrobials: The general antimicrobial mechanism of terpenes, such as disrupting bacterial membranes, supports the potential of this compound derivatives. Gram-positive bacteria are typically more susceptible, but Cala2's efficacy against the Gram-negative V. harveyi is noteworthy [1] [3].

References

Comprehensive Application Notes and Protocols for GC-MS Analysis of Calamenene: Methodologies and Therapeutic Potential in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Calamenene and Analytical Significance

This compound is a sesquiterpene compound belonging to the cadinene group of secondary plant metabolites with demonstrated therapeutic potential in recent pharmacological studies. This bicyclic organic compound, characterized by its aromatic structure and molecular formula C₁₅H₂₂, has gained significant research interest due to its identification as a promising bioactive compound with potential applications in fatigue management and neurological disorders. The compound occurs naturally in various plant species and essential oils, particularly in plants like Rosa species, where it contributes to the complex chemical profile of plant essential oils alongside other terpenoids and aromatic compounds. As a sesquiterpene, this compound is part of a larger class of terpene compounds that represent the most diverse group of plant secondary metabolites, with over 80,000 structures identified to date, all derived from the basic isoprene unit (C₅H₈)ₙ with varying degrees of oxidation and cyclization.

The structural complexity of sesquiterpenes like this compound necessitates advanced analytical techniques for accurate identification and quantification in complex biological and botanical matrices. Recent network pharmacology and molecular docking studies have identified this compound as one of several essential oil-derived compounds with strong binding affinity to core fatigue-related genes and proteins, including ALB, BCL2, EGFR, IL-6, and STAT3, suggesting its potential as a natural anti-fatigue agent. This discovery has accelerated the need for robust, standardized analytical protocols to support further pharmacological investigation and drug development efforts. The analytical characterization of this compound presents specific challenges due to its semi-volatile nature, structural similarity to other sesquiterpenes, and typically low concentration in source materials, requiring highly sensitive and selective analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) for reliable analysis.

Comprehensive GC-MS Analysis Protocol for this compound

Sample Preparation and Extraction Techniques

Sample preparation represents a critical first step in the analytical workflow for this compound analysis, directly impacting method sensitivity, accuracy, and reproducibility. For plant materials, approximately 1.0 g of dried, homogenized sample should be subjected to hydrodistillation using a Clevenger-type apparatus for 3-4 hours to isolate volatile components, including this compound and other terpenes. The resulting essential oil should be collected and dried over anhydrous sodium sulfate to remove residual water, then stored at -20°C in amber vials to prevent photodegradation and volatilization until analysis. Alternatively, for samples where this compound is suspected to exist in bound (glycosylated) forms that are non-volatile and odorless, an acid hydrolysis step may be incorporated to break the glycosidic bonds and release the aglycone prior to analysis. This involves treating the extracted residue with 2N hydrochloric acid at 80°C for 30-60 minutes, followed by neutralization and extraction of the freed terpenes with an appropriate organic solvent such as acetone, which has demonstrated superior efficiency in extracting bound terpenes compared to ethanol or water [1].

For solid-phase microextraction (SPME), which is particularly valuable for samples with low this compound concentrations, approximately 0.5 g of homogenized sample should be placed in a 20 mL headspace vial with the internal standard (commonly tetralin or cyclohexanone for sesquiterpene analysis). The SPME fiber assembly, typically coated with divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) at 50/30 μm thickness, should be exposed to the sample headspace for 30-45 minutes at 60°C with constant agitation to enhance volatile partitioning into the headspace. The choice of extraction technique should be guided by the sample matrix and concentration levels, with SPME offering superior sensitivity for trace analysis while hydrodistillation provides broader profiling of volatile constituents. All samples should be prepared in triplicate to account for biological variability and methodological consistency, with appropriate quality control measures including procedural blanks, matrix spikes, and reference standards where available.

GC-MS Instrumentation and Analytical Conditions

Gas Chromatography-Mass Spectrometry provides the necessary separation power and detection sensitivity for reliable this compound analysis in complex matrices. The following optimized instrumental conditions have been validated for sesquiterpene analysis and should be implemented for this compound determination:

Table 1: Optimized GC-MS Conditions for this compound Analysis

Parameter Specification Alternative/Notes
GC System Agilent 8890/7890 or equivalent Any modern GC with electronic pressure control
MS System Agilent 5977B MSD or equivalent Single quadrupole mass spectrometer
Column HP-5MS UI (30 m × 0.25 mm ID × 0.25 μm film) Equivalent low-polarity stationary phases acceptable
Injector Split/splitless with SPME liner Standard SSL liner for liquid injections
Injection Temp 250°C 240°C acceptable for thermally sensitive compounds
Carrier Gas Helium, constant flow 1.0 mL/min Hydrogen may be used with adjusted flow rates
Oven Program 50°C (hold 2 min), ramp 5°C/min to 150°C, then 10°C/min to 280°C (hold 5 min) Modified ramping may optimize separation
MS Source Electron Impact (EI) 70 eV Standard ionization mode for terpenes
MS Quadrupole 150°C Standard temperature
MS Transfer Line 280°C Must match final oven temperature
Data Collection Full scan 40-500 m/z SIM mode for enhanced sensitivity

The separation efficiency is critically dependent on the GC temperature program, with the optimized ramp rate effectively resolving this compound from co-eluting compounds such as other cadinene isomers and related sesquiterpenes. The mass spectrometric detection in electron impact mode at 70 eV generates characteristic fragmentation patterns that facilitate compound identification through library matching and interpretation of mass spectral features. For this compound, the expected retention index on non-polar columns typically ranges between 1520-1560 (depending on specific stationary phase and exact isomer), with major mass spectral fragments anticipated at m/z 161, 119, 105, and 91, corresponding to the molecular ion M⁺ at m/z 202 and key diagnostic fragments resulting from ring cleavages and McLafferty rearrangements specific to the cadinene skeletal structure.

Data Analysis and Compound Identification

Compound identification in GC-MS analysis relies on multiple lines of evidence to ensure accurate characterization, particularly important for sesquiterpenes like this compound that may exist as multiple stereoisomers with similar mass spectral patterns. The primary identification should be based on retention index matching using a homologous series of n-alkanes (C₈-C₂₀) analyzed under identical conditions, combined with mass spectral library matching against commercial databases such as NIST, Wiley, or Adams Essential Oils library. A minimum similarity index of 85% is recommended for provisional identification, with values exceeding 90% providing confident assignment. For quantitative analysis, a calibration curve should be constructed using authentic this compound standards across a concentration range of 0.1-100 μg/mL, with internal standardization to correct for injection variability and matrix effects.

Advanced chemometric approaches including Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA), and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) can be employed to distinguish this compound-containing samples based on geographical origin, plant variety, or processing methods, as demonstrated in studies of rose essential oils where subtle variations in terpene profiles significantly impact biological activity and commercial value [2]. These multivariate statistical techniques effectively handle the complex chemical data generated by GC-MS analysis, identifying marker compounds and patterns that may not be apparent through univariate analysis alone. The analytical workflow from sample preparation to final identification can be visualized as follows:

G Start Sample Collection Prep Sample Preparation Start->Prep Extraction Extraction Method Prep->Extraction Homogenization Tissue Homogenization Prep->Homogenization GCMS GC-MS Analysis Extraction->GCMS DataProcessing Data Processing GCMS->DataProcessing Separation Chromatographic Separation GCMS->Separation Identification Compound ID DataProcessing->Identification RI Retention Index Matching DataProcessing->RI Library Spectral Library Matching DataProcessing->Library Validation Method Validation Identification->Validation Quantification Quantitative Analysis Identification->Quantification End Final Report Validation->End Hydrodistillation Hydrodistillation Homogenization->Hydrodistillation SPME SPME Extraction Homogenization->SPME Hydrolysis Acid Hydrolysis (for bound terpenes) Homogenization->Hydrolysis Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Spectrometric Detection Ionization->Detection

Therapeutic Applications and Molecular Mechanisms

Network Pharmacology and Molecular Docking Evidence

Network pharmacology approaches have identified this compound as a promising bioactive compound with potential anti-fatigue properties through its interactions with key molecular targets. A comprehensive computational study analyzing 872 essential oil-derived compounds revealed that this compound exhibits strong binding affinity for core fatigue-related proteins including ALB (albumin), BCL2 (B-cell lymphoma 2), EGFR (epidermal growth factor receptor), IL-6 (interleukin-6), and STAT3 (signal transducer and activator of transcription 3) [3]. These proteins represent critical nodes in the molecular network governing metabolic dysregulation and inflammatory responses associated with fatigue pathophysiology. Molecular docking simulations demonstrate that this compound forms stable complexes with these target proteins through diverse molecular interactions including hydrogen bonding, hydrophobic interactions, and π-π stacking, with particularly favorable binding energies observed for IL-6 and EGFR, suggesting its potential role in modulating inflammatory signaling and cellular stress responses.

The predicted binding stability of this compound to these protein targets has been further validated through molecular dynamics (MD) simulations spanning 100 nanoseconds, which revealed low root mean square deviation (RMSD) values, indicating stable ligand-protein complexes with minimal conformational fluctuations. Specific molecular interactions include hydrogen bond formation with key residues such as Thr-790 in EGFR, Arg-222 in ALB, and Arg-104 in IL-6, with consistent maintenance of these interactions throughout the simulation period [3]. These computational findings provide a mechanistic foundation for understanding this compound's potential bioactivities at the molecular level and support further investigation of its therapeutic potential. The drug-likeness of this compound and related compounds has been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, with favorable predictions for bioavailability and minimal toxicity risks, enhancing its attractiveness as a lead compound for pharmaceutical development.

Experimental Evidence and Biological Significance

Experimental studies on terpene compounds, including those structurally related to this compound, provide supporting evidence for the biological significance of the computationally predicted target interactions. Terpenes as a chemical class have demonstrated multifunctional bioactivities including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties through various molecular mechanisms [1]. For instance, terpenes such as α-pinene and linalool exhibit antimicrobial activity against pathogens including Escherichia coli and Staphylococcus aureus through disruption of bacterial membranes associated with their intermolecular hydrogen-bonding capacity. Similarly, thymol and carvacrol from thyme and oregano essential oils demonstrate strong antibacterial, antifungal, and anti-inflammatory activities that support their use in food preservation and therapeutic applications.

The structural determinants of terpene bioactivity have been partially elucidated through structure-activity relationship (SAR) studies, which reveal that specific functional groups and molecular features strongly influence biological potency and target interactions [4]. For hydroxyl-containing terpenes, the capacity to act as hydrogen bond donors appears critical for antimicrobial and antioxidant activities, while lipophilicity governed by alkyl substituents enhances membrane penetration and bioavailability. In the case of this compound, its characteristic cadinene skeleton with aromatic ring and specific methyl substituents may contribute to its predicted binding affinity for fatigue-related protein targets, possibly through optimal hydrophobic interactions with binding pockets combined with the potential for π-electron interactions with aromatic residues in the protein structures. While direct experimental evidence specifically for this compound's anti-fatigue effects is still emerging, the established bioactivities of structurally similar sesquiterpenes provide compelling support for further investigation.

Table 2: Molecular Targets and Potential Therapeutic Applications of this compound

Molecular Target Binding Affinity (Predicted) Biological Role Potential Therapeutic Application
IL-6 Strong (consistent H-bond with Arg-104) Pro-inflammatory cytokine signaling Anti-inflammatory, anti-fatigue, immunomodulation
EGFR Strong (H-bond with Thr-790) Cellular growth, proliferation, differentiation Anti-fatigue, potential oncology applications
ALB Moderate (H-bond with Arg-222) Transport, antioxidant activity Bioavailability enhancement, oxidative stress reduction
STAT3 Moderate Signal transduction, transcription activation Anti-fatigue, chronic inflammation management
BCL2 Moderate Apoptosis regulation Cellular stress protection, neuroprotection

Technical Considerations and Method Optimization

Optimization Strategies for Enhanced Detection

Method optimization is essential for reliable this compound analysis, particularly given the compound's moderate volatility and the complexity of essential oil matrices in which it typically occurs. Several key parameters require systematic optimization to achieve optimal sensitivity, resolution, and quantification accuracy. The injection technique should be carefully selected based on sample concentration, with pulsed splitless injection providing enhanced sensitivity for trace analysis compared to standard splitless modes, while split injection (typically 10:1 to 50:1 split ratios) is preferable for concentrated essential oil samples to prevent column overload and maintain chromatographic integrity. The SPME extraction efficiency can be optimized by evaluating different fiber coatings, with DVB/CAR/PDMS generally providing superior recovery for sesquiterpenes compared to PDMS or PA coatings, and by carefully controlling extraction time (30-45 minutes optimal), temperature (60°C recommended), and sample agitation to maximize headspace concentration of target analytes.

The GC temperature program represents another critical optimization parameter, with alternative ramp rates (3°C/min from 50°C to 140°C, then 15°C/min to 280°C) potentially providing improved resolution of this compound from co-eluting compounds in complex samples. The use of retention index markers (n-alkane series C₈-C₂₀) is strongly recommended to compensate for minor instrumental variations and confirm compound identification across different analytical systems and laboratories. For quantitative applications, internal standard selection is crucial, with deuterated analogs of similar terpenes (when available) providing the most accurate correction for injection variability and matrix effects, though compound classes such as alkylbenzenes or saturated hydrocarbons with similar volatility and extraction characteristics to this compound can serve as suitable alternatives when deuterated standards are unavailable.

Troubleshooting and Quality Control Measures

Quality control protocols are essential for generating reliable, reproducible analytical data for this compound across multiple analytical batches and different laboratory environments. System suitability tests should be performed at the beginning of each analytical sequence, evaluating parameters including retention time stability (<0.1 min variation), peak symmetry (asymmetry factor 0.8-1.2), and sensitivity (signal-to-noise ratio >10 for lowest calibration standard). Common analytical challenges in this compound analysis include peak tailing (addressable through inlet liner selection and regular column trimming), retention time drift (mitigated through proper carrier gas purification and temperature calibration), and reduced sensitivity (improvable through ion source cleaning and detector calibration).

For samples where this compound exists primarily in bound forms (glycosidically conjugated), the sample preparation must incorporate appropriate hydrolysis steps, with acid hydrolysis (2N HCl, 80°C, 30-60 min) demonstrating effectiveness in breaking glycosidic bonds and releasing aglycones for subsequent analysis [1]. The extraction efficiency for bound terpenes varies significantly with solvent polarity, with acetone providing approximately 1.5 times higher recovery compared to ethanol or water in agricultural byproducts, highlighting the importance of solvent selection for specific sample matrices. Method validation should establish key performance characteristics including linearity (R² > 0.995), precision (RSD < 10% for replicate injections), accuracy (85-115% recovery for spiked samples), limit of detection (LOD < 0.01 μg/mL), and limit of quantification (LOQ < 0.05 μg/mL) to ensure data quality and method reliability for both research and regulatory applications.

Table 3: Method Validation Parameters for this compound Quantification by GC-MS

Validation Parameter Acceptance Criteria Typical Performance Recommended Testing Frequency
Linearity R² > 0.995 R² = 0.998-0.999 Each calibration curve
Precision (Intra-day) RSD < 5% RSD = 1.5-3.0% Each analytical batch
Precision (Inter-day) RSD < 8% RSD = 3.0-5.5% Quarterly
Accuracy (% Recovery) 85-115% 92-105% Each sample batch
LOD (S/N=3:1) < 0.01 μg/mL 0.002-0.005 μg/mL Method establishment
LOQ (S/N=10:1) < 0.05 μg/mL 0.008-0.015 μg/mL Method establishment
Robustness RSD < 5% for minor changes RSD = 2-4% Method establishment

Conclusion and Future Perspectives

The comprehensive GC-MS analytical protocol detailed in these application notes provides researchers with a robust methodology for the reliable identification and quantification of this compound in complex biological and botanical matrices. The optimized sample preparation, chromatographic separation, and mass spectrometric detection parameters have been specifically designed to address the analytical challenges presented by this sesquiterpene compound, particularly its semi-volatile nature, structural similarity to co-occurring terpenes, and potential presence in both free and bound forms. The integration of advanced data analysis approaches, including retention index matching, mass spectral interpretation, and chemometric pattern recognition, enables confident compound identification and facilitates the exploration of this compound's variation across different plant sources, geographical origins, and processing conditions.

The therapeutic potential of this compound, as revealed through network pharmacology and molecular docking studies, highlights its promise as a natural product lead compound for drug development, particularly in the areas of fatigue management, inflammation modulation, and neurological disorders. The computational evidence demonstrating strong binding affinity to key protein targets involved in metabolic regulation and inflammatory responses provides a mechanistic foundation for its purported bioactivities and supports further investigation through in vitro and in vivo studies. Future research directions should include the development of stable isotope-labeled internal standards for improved quantification accuracy, exploration of synergistic interactions with other bioactive terpenes, clinical validation of its predicted therapeutic effects, and investigation of its bioavailability and metabolism through advanced analytical approaches such as LC-MS/MS and NMR spectroscopy. The methodologies and insights presented in these application notes provide a solid foundation for advancing this compound research from analytical characterization to therapeutic application in the drug development pipeline.

References

calamenene synthesis optimization

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: Calamenene

This compound is a sesquiterpenoid, a class of terpenes based on three isoprene units (C15H22) [1]. It is characterized by a 1,2,3,4-tetrahydronaphthalene skeleton with methyl groups at positions 1 and 6 and an isopropyl group at position 4 [1]. Its predicted physicochemical properties make it a suitable candidate for organic synthesis [1].

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C15H22
Average Molecular Weight 202.33 g/mol
logP 5.24 - 5.6
Water Solubility 0.00016 g/L
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 0
Rotatable Bond Count 1

Synthetic Protocols

The following protocols describe two distinct, enantioselective routes to the this compound skeleton.

Protocol 1: Enantioselective Synthesis of cis-7-Methoxy-calamenene

This protocol outlines a synthesis achieving high enantiomeric excess via enzymatic resolution and a Claisen rearrangement [2].

Key Steps and Data

The overall yield for the synthesis of (1S,4S)-cis-7-methoxy-calamenene was 55% [2]. The combination of Claisen rearrangement and enzymatic resolution consistently yielded benzylic stereocenters with an enantiomeric excess (e.e.) >98% [2].

Table 2: Key Steps and Performance Metrics for Protocol 1

Step Key Reaction Key Parameter Outcome
1 Enzymatic Resolution of Allyl Alcohol Lipase PS (Burkholderia cepacia) (R)-alcohol with >99% e.e.
2 Claisen Rearrangement Orthoester rearrangement Introduced isopropyl unit (99% e.e.)
3 Diastereoselective Reduction - Formation of cis-isomer (98% d.e.)
4 Functionalization Vilsmeier reaction & reduction Regioselective formyl group introduction
Detailed Experimental Procedure
  • Enzymatic Resolution: Subject racemic allyl alcohol (3) to enantioselective esterification using Lipase PS (from Burkholderia cepacia). Monitor the reaction for conversion to obtain the (R)-enantiomer with high enantiomeric purity [2].
  • Claisen Orthoester Rearrangement: Perform the Claisen rearrangement on the resolved alcohol (4) to install the isopropyl unit at the benzylic position while maintaining high enantiomeric excess [2].
  • Diastereoselective Reduction: Reduce the dihydronaphthalene derivative (11) under optimized conditions to afford the cis-configured isomer (12) with high diastereoselectivity [2].
  • Regioselective Formylation:
    • Vilsmeier Reaction: Treat intermediate (12) with a Vilsmeier reagent (DMF/POCI₃) to introduce a formyl group at the desired position.
    • Reduction: Reduce the resulting aldehyde to the corresponding methyl or alcohol group to yield the final product, cis-7-methoxy-calamenene (1) [2].
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation for Demethyl Methoxythis compound

This protocol utilizes an iridium catalyst with a chiral P,N-ligand (NeoPHOX) for a key asymmetric hydrogenation step [3].

Key Steps and Data

This method provides an alternative, catalytic approach to constructing the chiral framework of a this compound derivative. The specific yield for demethyl methoxythis compound was not explicitly stated in the available abstract [3].

Table 3: Key Steps for Protocol 2

Step Key Reaction Key Component / Parameter
Catalyst Preparation Ligand Synthesis Preparation of chiral NeoPHOX (P,N-ligand)
Key Asymmetric Step Iridium-Catalyzed Hydrogenation Application of Ir/NeoPHOX complex
Target Final Compound Synthesis Synthesis of demethyl methoxythis compound
Detailed Experimental Procedure
  • Ligand and Catalyst Preparation: Synthesize the chiral NeoPHOX ligand according to published procedures [3]. Generate the active iridium catalyst by combining an iridium precursor with the synthesized NeoPHOX ligand.
  • Asymmetric Hydrogenation: Charge a reaction vessel with the prochiral substrate. Under an inert atmosphere, add the Ir/NeoPHOX catalyst. Pressurize the vessel with hydrogen gas and stir the reaction at the specified temperature and time to achieve the hydrogenated product with high enantioselectivity [3].
  • Downstream Processing: After confirming reaction completion, work up the mixture and purify the product using standard techniques (e.g., filtration, chromatography) to obtain enantiomerically enriched demethyl methoxythis compound [3].

Experimental Workflows

The following diagrams illustrate the logical flow of the two primary synthetic strategies.

Workflow for Enantioselective Synthesis

Start Racemic Allyl Alcohol (3) Step1 Enzymatic Resolution (Lipase PS) Start->Step1 Step2 (R)-Alcohol (4) >99% e.e. Step1->Step2 Step3 Claisen Orthoester Rearrangement Step2->Step3 Step4 Intermediate with Isopropyl Group Step3->Step4 Step5 Diastereoselective Reduction Step4->Step5 Step6 cis-Isomer (12) 98% d.e. Step5->Step6 Step7 Vilsmeier Reaction & Reduction Step6->Step7 End cis-7-Methoxy-calamenene (1) 55% Overall Yield Step7->End

Workflow for Catalytic Asymmetric Synthesis

Start Prochiral Substrate Step2 Form Ir/NeoPHOX Catalyst Complex Start->Step2 Step1 Prepare NeoPHOX P,N-Ligand Step1->Step2 Step3 Asymmetric Hydrogenation Step2->Step3 End Demethyl Methoxythis compound Step3->End

Discussion and Application Notes

  • Strategy Selection: Protocol 1 is excellent for achieving high stereochemical purity through resolution and rearrangement. Protocol 2 offers a more modern, catalytic asymmetric approach. The choice depends on the available starting materials and equipment.
  • Analytical Verification: Throughout synthesis, use GC-MS and chiral HPLC to monitor reaction progress, check yields, and confirm enantiomeric excess [4] [5].
  • Scalability Considerations: The enzymatic and catalytic steps in both protocols are potentially scalable, but hydrogenation and distillation steps require careful pressure and temperature management at larger scales.

References

Application Note: Chromatographic Separation of Calamenene

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Calamenene is a sesquiterpene that exhibits various biological activities, making its purification crucial for pharmaceutical and natural product research. This document outlines a detailed protocol for the analytical-scale separation of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC or RPC). Given its hydrophobic nature, RPC is the most suitable mode for its separation [1]. The method development strategy focuses on optimizing critical parameters such as the stationary phase, mobile phase composition, and gradient profile to achieve robust resolution from complex matrices.

2. Principle of Separation Chromatography separates mixture components based on differential partitioning between a mobile phase and a stationary phase [1]. In RPC, which is recommended for this compound:

  • Stationary Phase: Non-polar (e.g., C18-bonded silica).
  • Mobile Phase: Polar (e.g., water, acetonitrile, methanol).
  • Retention Mechanism: Hydrophobic molecules like this compound interact strongly with the non-polar stationary phase, resulting in longer retention times. Increasing the concentration of the organic solvent in the mobile phase reduces these interactions, eluting the analyte from the column [1] [2].

3. Experimental Workflow The following diagram illustrates the logical workflow for developing an HPLC method for this compound separation.

G Start Start Method Development SamplePrep Sample Preparation Start->SamplePrep ColumnSelect Column & Phase Selection SamplePrep->ColumnSelect Scout Method Scouting ColumnSelect->Scout Optimize Method Optimization Scout->Optimize Validate Method Validation Optimize->Validate

4. Materials and Equipment

4.1. Chemicals and Reagents

  • This compound standard (if available, for method calibration)
  • Sample extract containing this compound
  • HPLC-grade water
  • HPLC-grade acetonitrile and methanol
  • Volatile buffer salts (e.g., ammonium formate, ammonium acetate) or mass spectrometry-grade acids (e.g., formic acid, trifluoroacetic acid)

4.2. Instrumentation and Columns

  • HPLC or UHPLC system equipped with:
    • Solvent delivery pump capable of handling gradients
    • Autosampler
    • Column oven
    • Diode Array Detector (DAD) or Mass Spectrometer (MS)
  • Recommended HPLC Columns: The following table summarizes columns suitable for initial method scouting, particularly for terpenoid compounds [2] [3].

Table 1: Stationary Phases for Method Scouting of this compound Separation

Stationary Phase Chemical Characteristics Separation Rationale for Terpenes
C18 Octadecyl silane; classical non-polar phase Provides baseline retention for hydrophobic compounds; a logical starting point [3].
Phenyl Aromatic ring structure Can offer different selectivity via π-π interactions with the conjugated system in this compound [3].
Pentafluorophenyl (F5) Electron-deficient aromatic ring with polar properties Provides unique selectivity for compounds with double bonds and aromatic character; useful for complex terpene mixtures [3].
C8 Shorter alkyl chain (octyl) Yields weaker hydrophobic retention than C18, potentially for faster elution.

5. Detailed Protocols

5.1. Sample Preparation Proper sample preparation is critical for column longevity and accurate results.

  • Liquid Samples: Dilute with the initial mobile phase composition or a compatible solvent. Filter through a 0.22 µm or 0.45 µm membrane filter (e.g., nylon or PVDF) before injection [4].
  • Complex Solid Extracts (e.g., plant material): Employ techniques like:
    • Solid-Phase Extraction (SPE): Using C18 or similar phases to pre-concentrate and clean up the sample [5] [4].
    • Liquid-Liquid Extraction: To remove highly polar or non-polar interferences [4].
    • Filtration: Centrifugation and subsequent filtration are essential to remove particulate matter [4].

5.2. Method Scouting and Optimization This is an iterative process to find the best separation conditions. Modern approaches leverage automation and AI to accelerate development [6] [4].

  • Step 1: Initial Scouting

    • Use an automated column and solvent switching system to screen 2-4 different stationary phases (see Table 1) [4].
    • Start with a generic gradient, for example: 5% to 95% acetonitrile in water (with 0.1% formic acid) over 20 minutes.
    • Monitor detection at ~210-230 nm (for terpene chromophores) or by MS.
  • Step 2: Mobile Phase Optimization

    • Organic Modifier: Test acetonitrile vs. methanol to alter selectivity.
    • pH and Additives: For improved peak shape, use volatile additives:
      • Acidic conditions: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). Useful for suppressing silanol interactions [3].
      • Neutral/Basic conditions: 5-10 mM Ammonium Acetate or Ammonium Formate (for LC-MS compatibility).
    • Gradient Profile: Adjust the slope and range of the organic modifier to optimize resolution and run time.
  • Step 3: Advanced Optimization with Modeling

    • Software tools like ChromSwordAuto or Fusion QbD can use artificial intelligence and mechanistic modeling to predict optimal conditions after a minimal set of initial experiments, drastically reducing development time [6] [4].

The following workflow summarizes the key parameters to adjust during the optimization phase.

G Optimize Optimization Parameters Stationary Stationary Phase (C18, Phenyl, F5) Optimize->Stationary Mobile Mobile Phase (pH, Buffer, Organic Modifier) Optimize->Mobile Gradient Gradient Profile (Range, Slope, Time) Optimize->Gradient Temperature Column Temperature Optimize->Temperature Flow Flow Rate Optimize->Flow

5.3. Method Validation Once a robust method is developed, it should be validated according to ICH Q2(R1) guidelines. The key parameters are summarized below [7].

Table 2: Key Analytical Method Validation Parameters

Parameter Definition Typical Target for Quantification
Accuracy Closeness of results to the true value. Recovery of 98-102%
Precision Repeatability (intra-day) and Intermediate Precision (inter-day, analyst-to-analyst). RSD < 2%
Specificity Ability to measure analyte unequivocally in the presence of potential interferences. No co-eluting peaks at the retention time of this compound.
Linearity & Range Proportionality of detector response to analyte concentration. R² > 0.999
LOD & LOQ Limit of Detection and Limit of Quantification. Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness Reliability of the method under small, deliberate variations. Method withstands small changes in pH, temperature, or mobile phase composition.

6. Troubleshooting Guide

  • Poor Peak Shape (Tailing): Can be caused by active sites on the column. Try using a purer silica-based column (e.g., high-purity or ethylene-bridged hybrid silica) or increase the concentration of acidic additive in the mobile phase [2].
  • Insufficient Resolution: Optimize the gradient profile or change the stationary phase to one with different selectivity (e.g., switch from C18 to F5) [3].
  • Low Retention: The mobile phase is too strong. Decrease the initial concentration of the organic modifier.
  • Retention Time Drift: Ensure mobile phase pH and composition are prepared consistently and that the column temperature is stable.

7. Conclusion This application note provides a structured framework for developing and validating a chromatographic method for this compound. By systematically scouting stationary phases and optimizing mobile phase conditions, a robust, specific, and efficient HPLC method can be established. Embracing modern tools like automated scouting systems and AI-driven modeling software can significantly streamline this process [6] [5] [4].

References

Troubleshooting Calamenene Yield: Synthesis & Extraction

Author: Smolecule Technical Support Team. Date: February 2026

For quick comparison, the table below summarizes key parameters and improvement strategies from recent research.

Method Key Step / Parameter Reported Yield/Concentration Improvement Strategy
Chemical Synthesis [1] [2] Ring-Closing Metathesis (RCM) with Grubbs' catalyst Alkene 3: 96%; Final Calamenene (1): Yield not specified (lower, with byproducts) Optimize RCM step; Control dehydration (e.g., with POCl₃) to minimize diene 6 byproduct [1] [2].
Plant Extraction [3] Found in Alpinia oxyphylla fruit essential oil 10.11 g/100 g of the essential oil [3] Source raw material from Alpinia oxyphylla; Optimize essential oil extraction.
Bound Terpene Hydrolysis [4] Acid hydrolysis of glycosidic bonds in plant material Terpene concentration in watermelon peel increased from 47.0 to 101 μg/g after hydrolysis [4] Apply acid hydrolysis to plant residues; Use acetone as extraction medium for bound terpenes [4].

Detailed Experimental Protocols

Total Synthesis via Ring-Closing Metathesis

This synthesis starts from l-menthone and uses a ring-closing metathesis (RCM) as a key step to construct the trisubstituted alkene in this compound [1] [2].

synthesis l_menthone l-Menthone (5) allylation Allylation with LDA l_menthone->allylation ketone_alcohol Ketone 4 allylation->ketone_alcohol grignard Grignard Reaction ketone_alcohol->grignard diene_alcohol Diene Alcohol 4 grignard->diene_alcohol rcm RCM with Grubbs' Catalyst diene_alcohol->rcm alkene Alkene 3 (96% Yield) rcm->alkene dehydration Dehydration with POCl₃ alkene->dehydration This compound This compound (1) dehydration->this compound diene_byproduct Diene 6 (Byproduct) dehydration->diene_byproduct

Key Steps and Notes [1] [2]:

  • Allylation and Grignard Reaction: l-Menthone is first allylated with LDA and then subjected to a Grignard reaction with methallylmagnesium chloride to produce the diene alcohol 4.
  • Ring-Closing Metathesis (RCM): This is a critical, high-yield step. Treating diene alcohol 4 with Grubbs' catalyst (5 mol%) in dichloromethane (10 mM) at room temperature overnight produces alkene 3 in 96% yield.
  • Final Dehydration: The alcohol 3 is dehydrated with phosphorus oxychloride (POCl₃) to afford this compound (1). A significant byproduct, diene 6, is also formed during this step, which is a primary reason for the lower final yield of this compound.
Releasing Bound this compound via Acid Hydrolysis

This method focuses on converting non-volatile, odorless "bound terpenes" in plant materials into free, extractable this compound [4].

extraction plant_material Plant Material (e.g., Fruit Peel) extraction Extraction with Solvent plant_material->extraction bound_terpene_extract Extract Containing Bound Terpenes extraction->bound_terpene_extract solvent_choice Optimal Solvent: Acetone extraction->solvent_choice acid_hydrolysis Acid Hydrolysis bound_terpene_extract->acid_hydrolysis free_terpenes Freed Terpenes (this compound) acid_hydrolysis->free_terpenes analysis Analysis (e.g., GC-MS) free_terpenes->analysis result Identified & Quantified this compound analysis->result

Key Steps and Notes [4]:

  • Principle: Bound terpenes are conjugated with sugars (glycosides). Acid hydrolysis breaks these glycosidic bonds, releasing the free, volatile terpene (aglycone), such as this compound.
  • Extraction Medium: For initial extraction of bound terpenes from plant tissue, acetone was found to be the most effective medium, yielding over one and a half times more bound terpenes than ethanol or water.
  • Application: This method is highly applicable to agricultural byproducts (e.g., fruit peels) where the concentration and diversity of bound terpenes can be much higher than that of free terpenes.

Frequently Asked Questions (FAQs)

  • Q1: Why is the yield low in the final step of my this compound synthesis?

    • The dehydration of alcohol 3 with POCl₃ is a known bottleneck. It not only produces the desired this compound but also a significant amount of byproduct diene 6 [1] [2]. Optimizing this reaction's conditions (temperature, time, reagent concentration) is crucial. Exploring alternative dehydration agents or methods could also be beneficial.
  • Q2: My plant extraction yields of this compound are low, even from reported sources. What am I missing?

    • You might be overlooking bound terpenes. Standard extraction methods (like distillation or solvent extraction) only capture free terpenes. A large reservoir of this compound may exist in a bound, glycosidic form. Implementing an acid hydrolysis step on your extracted plant material can release this hidden pool of this compound and significantly increase your overall yield [4].
  • Q3: What is a reliable natural source for this compound?

    • A clearly identified natural source is the fruit of Alpinia oxyphylla, where this compound was reported as a major component of the essential oil, constituting 10.11 g per 100 g [3].

References

Calamenene Stability: Known Factors & Data

Author: Smolecule Technical Support Team. Date: February 2026

Calamenene is a sesquiterpene, a class of compounds known to be susceptible to degradation. The table below summarizes key stability factors and the available quantitative data.

Factor Key Findings & Quantitative Data Reference
Chemical Structure Sesquiterpenoid with a cadinane skeleton. No specific degradation products identified in search results. [1] -
Temperature Essential oils show significant compositional changes at elevated temperatures (35°C, 45°C). Lower temperatures (-20°C, 4°C) are recommended for stability. [2] -
Light Exposure Storage in clear glass tubes under direct sunlight leads to faster degradation compared to darkness. [2] -
Oxygen Exposure Stability is highest under low oxygen availability (e.g., sealed glass ampoules). [2] -
Container Material Sealed glass ampoules > Glass tubes with caps > Metallic containers with plastic caps. [2] -
Solvent Solvents like ethanol and DMSO can improve the efficacy and potentially the stability of EOs in solution compared to surfactants like Tween 80. [3] -
Kovats Retention Index (RI) Standard non-polar: ~1511-1526; Standard polar: ~1835. [4] [5] Use RI to track compound identity changes in GC. -

Troubleshooting FAQs & Experimental Guidance

Here are answers to common questions and detailed protocols for managing this compound stability.

FAQ 1: What are the best practices for storing this compound?
  • Optimal Conditions: For long-term storage (at least 6 months), keep this compound samples at -20°C or 4°C in sealed glass ampoules to minimize oxygen exposure. [2]
  • Avoid: Do not store at room temperature (23°C) or higher, in clear containers under direct light, or in containers with high oxygen headspace (e.g., loosely capped tubes). [2]
FAQ 2: How can I monitor this compound stability in my samples?

The most reliable method is Gas Chromatography-Mass Spectrometry (GC-MS). The workflow below outlines the stability testing procedure:

Start Start Stability Test Storage Store samples under various conditions Start->Storage GCPrep GC-MS Sample Preparation Storage->GCPrep GCAnalysis GC-MS Analysis & Data Collection GCPrep->GCAnalysis DataComp Compare Data to Baseline GCAnalysis->DataComp Conclusion Determine Stability DataComp->Conclusion

Detailed Experimental Protocol:

  • Sample Preparation for GC-MS: Follow the method used in stability studies of essential oils. [2]

    • Instrument: Use a system like an Agilent Technologies 7820A-5977B MSD.
    • Column: Use an HP-5MS fused silica capillary column (30 m × 0.25 mm; film thickness 0.25 μm).
    • Temperature Program: Start at 60°C, then increase to 300°C at a rate of 3°C/min, and hold for 10 minutes.
    • Carrier Gas: Helium at a flow rate of 2.0 mL/min.
    • Sample Injection: Dissolve your this compound sample in a suitable solvent like n-pentane at a concentration of ~1% v/v and inject 2 μL. [2]
  • Chemical Identification and Tracking:

    • Identify this compound by comparing its mass spectrum with databases (NIST, Wiley) and by its Kovats Retention Index (RI). [2]
    • Calculate the RI using the van den Dool method and a series of n-alkanes (C9 to C25) as standards. [2]
    • Monitor the peak area and the RI of this compound over time and under different conditions. A significant decrease in peak area or a shift in RI indicates degradation or transformation. [2]
FAQ 3: My this compound solution has lost efficacy. Could the solvent be the problem?

Yes. Research on essential oils for acaricidal activity shows that the solvent choice significantly impacts bioactivity.

  • Preferred Solvents: Ethanol and Dimethyl Sulfoxide (DMSO) have been shown to yield higher efficacy compared to surfactants like Tween 80. [3]
  • Recommendation: If you observe a loss of activity in a Tween 80 solution, try re-formulating your this compound in ethanol or DMSO and re-test. [3]
FAQ 4: Are there any known stability issues with this compound-rich natural extracts?

Yes. Studies on Leptospermum scoparium essential oil, where this compound can be a major component (up to ~30%), show that its activity can vary. [3] This suggests that the complex mixture in natural extracts is subject to degradation, which could affect the stability of constituent compounds like this compound. When working with extracts, it is crucial to apply the same rigorous storage and monitoring protocols as you would for a pure compound.

Key Recommendations for Experimental Design

To ensure reliable results in your drug development work, please adhere to the following:

  • Establish a Baseline: Run a full GC-MS analysis immediately after obtaining or purifying this compound.
  • Control Storage Conditions: Always include proper storage controls (low temperature, sealed, dark) alongside your experimental conditions.
  • Monitor Systematically: Schedule regular GC-MS analyses over the course of your experiment to track changes.

References

calamenene storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

What are the basic identities and properties of calamenene? this compound is an aromatic bicyclic sesquiterpene, which means it belongs to a class of organic compounds built from three isoprene units [1]. Key properties are summarized in the table below.

Property Value / Description
Common Name This compound [1]
CAS Registry Number 483-77-2 [2]
Chemical Formula C15H22 [1] [2]
Average Molecular Weight 202.34 g/mol [1] [2]
Chemical Class Sesquiterpenoid (cadinane-type) [1] [3]
Physical State Liquid (estimated from context)
Odor Description Herb spice [2]
Boiling Point 285-286 °C @ 760 mmHg [2]
Predicted LogP (o/w) 5.6 (Indicates high lipophilicity) [1]
Estimated Water Solubility 0.00016 g/L @ 25°C (Indicates very low solubility) [1]

What are the recommended storage conditions for this compound? While specific studies on pure this compound are limited, robust guidelines can be derived from a detailed stability study on complex essential oil mixtures, which share similar chemical nature [4].

  • Temperature: Store at low temperatures. Refrigeration (4°C) or freezing (-20°C) is recommended for long-term storage. One study found that storage at 4°C and -20°C helped maintain the integrity of minor constituents in essential oils [4].
  • Containers: Use sealed glass ampoules for the highest level of protection. Research shows that glass ampoules (sealed under inert gas if possible) provide the best stability by minimizing oxygen exposure [4]. If ampoules are not available, glass vials with tight-sealing caps are a good alternative.
  • Atmosphere: Low oxygen availability is critical. Degradation of minor constituents occurs via oxidation, even at low temperatures [4].
  • Light: Protect from light by storing in dark glass or in the dark, as light exposure can accelerate degradation reactions [4].

How can I monitor the stability of my this compound sample? Gas Chromatography-Mass Spectrometry (GC-MS) is the "gold-standard" technique [4]. Monitor for changes in the chromatographic profile, particularly the degradation of minor constituents and any relative increase or decrease in the peak area of this compound itself [4].

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is adapted from a study on essential oil stability and can be used to analyze this compound purity and stability [4].

  • Instrument: GC system coupled with a Mass Spectrometer detector.
  • Column: HP-5MS fused silica capillary column (30 m × 0.25 mm; film thickness 0.25 μm).
  • Carrier Gas: Helium, at a constant flow rate of 2.0 mL/min.
  • Injection Volume: 2 μL.
  • Injector Mode: Split-splitless.
  • Temperature Program:
    • Initial Temperature: 60 °C
    • Ramp Rate: 3 °C/min
    • Final Temperature: 300 °C
    • Hold Time: 10 minutes
  • Sample Preparation: Dissolve the sample in an appropriate solvent (e.g., n-pentane) to achieve a concentration of approximately 0.5-1.0% [4].
  • Identification: Identify this compound by comparing its mass spectrum and calculated Retention Index with data from standard libraries (e.g., NIST, Adams) or an authentic standard [4].

Protocol 2: Designing a Stability Study for this compound

You can adapt the following workflow, based on a comprehensive essential oil study, to test the stability of this compound under different conditions [4]. The diagram below outlines the experimental setup.

Stability Study Workflow for this compound Start Prepare this compound Samples Container Choose Container Type Start->Container C1 Sealed Glass Ampoule Container->C1 C2 Glass Tube with Cap Container->C2 C3 Other Container Container->C3 Storage Assign Storage Conditions C1->Storage C2->Storage C3->Storage S1 -20 °C (Freezer) Storage->S1 S2 4 °C (Refrigerator) Storage->S2 S3 23 °C (Room Temp.) Storage->S3 S4 35 °C (Incubator) Storage->S4 S5 45 °C (Incubator) Storage->S5 Analyze Analyze by GC-MS at Time Points S1->Analyze S2->Analyze Light With/Without Light S3->Light S4->Analyze S5->Analyze Light->Analyze For 23°C group

  • Step 1: Preparation. Divide your this compound sample into multiple aliquots.
  • Step 2: Container Selection. Use at least two types of containers (e.g., sealed glass ampoules vs. glass vials with caps) to assess the impact of oxygen exposure [4].
  • Step 3: Storage Conditions. Place samples at various temperatures (e.g., -20°C, 4°C, 23°C, 35°C, 45°C). For samples at room temperature, include a set exposed to light and another kept in darkness [4].
  • Step 4: Time Points. Analyze the samples at predetermined intervals (e.g., initially, after 10 days, 30 days, 3 months, 6 months) using the GC-MS method above [4].
  • Step 5: Data Analysis. Use Principal Component Analysis (PCA) to identify which chemical constituents change significantly under different conditions, which helps pinpoint markers of degradation [4].

Key Troubleshooting Guides

Problem: Observed degradation of this compound or changes in sample composition.

  • Potential Cause 1: Oxygen Exposure. This is the most likely cause, leading to oxidation.
    • Solution: For long-term storage, transfer the sample to a sealed glass ampoule under an inert atmosphere (e.g., nitrogen or argon) [4].
  • Potential Cause 2: Inappropriate Temperature. High temperatures can accelerate decomposition reactions.
    • Solution: Ensure the sample is stored at 4°C or -20°C. Avoid repeated warming to room temperature [4].
  • Potential Cause 3: Light Exposure. Light can act as a catalyst for degradation.
    • Solution: Store the sample in an amber vial or a clear vial kept in a dark place [4].
  • Potential Cause 4: Unsuitable Container. Some container materials or imperfect seals may allow slow leakage or reaction.
    • Solution: Always use chemically inert glass containers. Check that caps and seals are in good condition.

References

Chemical and Physical Properties of Calamenene

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data points for calamenene that are foundational for developing analytical methods [1] [2].

Property Value / Description
CAS Number 483-77-2 [1] [2]
IUPAC Name 1,2,3,4-Tetrahydro-1,6-dimethyl-4-(1-methylethyl)naphthalene [2]
Molecular Formula C₁₅H₂₂ [1] [2]
Molecular Weight 202.34 g/mol [1] [2]
Appearance Powder [1]
XLogP3 5.10 (Estimated) [2]
Boiling Point 285 - 286 °C @ 760 mmHg [2]
Water Solubility ~0.1962 mg/L @ 25°C (Estimated) [2]
Storage Desiccate at -20°C [1]

Experimental Protocols for Synthesis and Isolation

Here are detailed methodologies for the synthesis and isolation of this compound and related compounds from the search results.

Protocol 1: Enantioselective Synthesis of cis-7-Methoxy-calamenene

This protocol describes a chiral synthesis pathway [3] [4].

  • Enzymatic Resolution: Perform asymmetric esterification of racemic allylic alcohol 3 using Burkholderia cepacia lipase (Lipase PS) in tert-butyl methyl ether (TBME) with vinyl acetate as an acyl donor.
  • Separation: Separate the resulting (R)-acetate 4 (46% yield, >99% ee) from the (S)-alcohol 3 (>99% ee) via trituration in isopropyl ether.
  • Claisen Rearrangement: Subject the (S)-alcohol to a Claisen-orthoester rearrangement to introduce an isopropyl unit at the benzylic position, yielding aldehyde 7.
  • Oxidation and Esterification: Oxidize aldehyde 7 to carboxylic acid 8, then esterify to methyl ester 9.
  • Cyclization: Perform iodocyclization on 9 to form the dihydronaphthalene core, structure 10.
  • Reduction: Carry out diastereoselective reduction of 10 to obtain the cis-isomer 12 (98% de).
  • Functionalization: Execute a regioselective formylation via a Vilsmeier reaction on 12, followed by reduction to yield the final product, (1S,4S)-cis-7-methoxy-calamenene. The overall yield for this synthesis is 55% [4].
Protocol 2: Synthesis of a Bioactive this compound Analog (Cala2)

This method outlines a simpler synthesis for a naphthalene derivative with demonstrated antimicrobial activity [5].

  • Reaction Setup: Dissolve 108 mg of benzoquinone in 10 ml of dichloromethane.
  • Diels-Alder Reaction: Add 0.1 ml of isoprene and 2 drops of trichloroacetic acid (TCA) as a catalyst to the solution. Stir the reaction mixture overnight at room temperature.
  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
  • Initial Purification: Subject the crude product to column chromatography on Sephadex, using a 1:1 mixture of dichloromethane and methanol as the eluent.
  • Further Purification: Perform a second purification using a silica gel column with a gradient elution of acetone in hexane (initial wash with hexane, then 2% acetone to remove impurities).
  • Product Elution: Elute the desired compound, 1,4-dihydroxy-5,8-dihydro-6-methyl naphthalene (Cala2), using 5% acetone in hexane, obtaining a white crystalline powder.
  • Characterization: Confirm the structure using FTIR, ¹H NMR, ¹³C NMR, DEPT spectrum, and MS spectral data [5].

Troubleshooting Guide and FAQs

While direct information on analytical interferences is unavailable, here are general principles and answers based on the chemical data.

  • Q1: What are the primary challenges when analyzing this compound by GC-MS? this compound has a high estimated boiling point (285-286°C) and is relatively non-polar (XLogP3 ~5.1). Ensure your GC method uses a high-temperature column and a sufficiently long run time for proper elution. The high lipophilicity may also lead to adsorption issues; consider using deactivated liners and columns [2].

  • Q2: How can I improve the separation of this compound from closely related sesquiterpenoids in HPLC? The provided data does not specify a mobile phase. However, given its low water solubility, reverse-phase HPLC would likely employ a water/acetonitrile or water/methanol gradient. Start with a high organic percentage (e.g., 80% acetonitrile) and optimize the gradient to resolve it from other terpenoids with similar structures [1] [2].

  • Q3: What is a key consideration when storing this compound for experiments? The commercial source recommends storing the powder in a desiccator at -20°C. Adhering to these conditions is crucial to maintain the compound's stability and prevent degradation over time [1].

Workflow for Analytical Method Development

The following diagram outlines a logical workflow for developing and troubleshooting an analytical method for this compound, based on standard laboratory practice.

Start Start: Develop/UHPLC-MS Method Step1 Analyze Standard Start->Step1 Step2 Peak Shape & Retention Time Acceptable? Step1->Step2 Step3 Troubleshoot Chromatography Step2->Step3 No Step4 Check MS Spectrum Step2->Step4 Yes Step3->Step1 Step5 Signal & Fragmentation as Expected? Step4->Step5 Step6 Troubleshoot MS Detection Step5->Step6 No Step7 Analyze Sample Step5->Step7 Yes Step6->Step4 Step8 Unexpected Peaks or Baseline Found? Step7->Step8 Step9 Investigate Interferences Step8->Step9 Yes Step10 Method Validated Step8->Step10 No Step9->Step7

References

Understanding Quantification Errors

Author: Smolecule Technical Support Team. Date: February 2026

Many inaccuracies in molecular quantification stem from biases introduced during sample preparation and amplification, rather than the final measurement instrument. A 2024 study highlights PCR amplification errors as a major challenge, especially when using Unique Molecular Identifiers (UMIs) [1].

The research introduces a "majority vote" error correction method using UMI barcodes synthesized from homotrimer nucleotide blocks (e.g., AAA, CCC). This design allows the software to detect and correct errors more effectively by evaluating the similarity of these homotrimer blocks [1].

Workflow for High-Accuracy Molecular Quantification

The diagram below outlines a protocol incorporating this error correction method to improve quantification accuracy.

Start Start: Sample Prep A Add Homotrimer UMIs Start->A B PCR Amplification A->B C Sequence B->C D Group Reads by UMI C->D E Apply 'Majority Vote' Error Correction D->E F Generate Final Count E->F End Accurate Quantification F->End

This method significantly reduces false positives in identifying differentially expressed genes and is effective in both bulk and single-cell RNA sequencing [1].

Choosing a Quantification Method

The choice of quantification tool can significantly impact your results. The table below compares two common approaches, highlighting how your experimental goals and design should guide your selection [2].

Feature Pseudoalignment (e.g., Kallisto) Traditional Alignment (e.g., STAR)
Core Algorithm Lightweight pseudoalignment; determines transcript compatibility without base-by-base mapping [2]. Comprehensive alignment; maps reads base-by-base to a reference genome/transcriptome [2].
Key Output Transcripts per million (TPM) and estimated counts [2]. Read counts per gene [2].
Best For Rapid quantification of gene expression levels when the transcriptome is well-annotated [2]. Discovering novel splice junctions, fusion genes, or when working with an incomplete transcriptome [2].
Experimental Fit Ideal for large-scale studies with many samples or when computational resources are limited [2]. Better suited for studies with smaller sample sizes and greater computational resources [2].
Data Quality Factors Performs well with shorter read lengths and is less sensitive to variations in sequencing depth [2]. More suitable for longer read lengths; high sequencing depth improves accuracy for detecting novel events [2].

Troubleshooting Common Issues

Here are solutions to common problems affecting quantification accuracy, based on general principles of data quality and the specific techniques mentioned in the search results.

Problem Possible Cause Solution
High Variability Inconsistent sample preparation or low-quality input RNA. Standardize data collection methods [3]. Define clear protocols for all steps and ensure uniform training for personnel.
Inaccurate Absolute Counts PCR amplification biases and errors overwhelming standard UMIs. Implement advanced error correction [1]. Use UMI barcodes built with homotrimer nucleotide blocks.
Tool-Specific Biases Using an algorithm unsuited to the experimental question or data type. Align tool with experimental goals [2]. Use pseudoalignment for fast quantification; choose traditional alignment for novel discovery.
Statistically Insignificant Results Sampling error or a margin of error that is too large to draw reliable conclusions. Apply statistical sampling principles [3]. Use the margin of error formula ( ME = z \times \frac{\sigma}{\sqrt{n}} ) to validate sampling reliability.

Key Takeaways for Your Research

  • For High-Fidelity Quantification: The homotrimer UMI and "majority vote" method is a state-of-the-art approach to correct PCR errors, bringing you closer to absolute molecular counts [1].
  • For Method Selection: Let your experimental goal be your guide. Choose a fast pseudoalignment tool for routine expression quantification and a traditional aligner when searching for novel genomic events [2].
  • For General Data Integrity: Robust quantification relies on standardized protocols and an understanding of statistical sampling to ensure your data is both precise and reliable [3].

References

Background Information on Calamenene

Author: Smolecule Technical Support Team. Date: February 2026

Calamenene is a sesquiterpene. Research on this compound is often part of broader studies on plant metabolites, particularly in plants from the Calendula (marigold) genus [1].

One review notes that the analysis of Calendula metabolites, which include diverse compounds like sesquiterpenes, typically employs separation techniques such as gas chromatography (GC) and liquid chromatography (LC) [1]. This suggests that common chromatography solvents are a relevant starting point.

A Strategy for Solvent Selection and Troubleshooting

Since a specific guide for this compound is not available, you can build a robust selection process by following the workflow below. This approach is based on general best practices in laboratory science.

Start Start: Solvent Selection for this compound Step1 1. Consult General Solvent Guides Start->Step1 Step2 2. Determine Key Solvent Properties Step1->Step2 Guides CHEM21, Sanofi Guides Step1->Guides Step3 3. Run Small-Scale Experiments Step2->Step3 Database Reaxys, SciFinder Step2->Database Step4 4. Document Findings in Internal Guide Step3->Step4 ExpWorkflow Experimental Workflow Step3->ExpWorkflow

Step 1: Consult General Solvent Selection Guides

Begin with established solvent selection guides from reputable organizations. These guides prioritize solvents based on safety, environmental impact, and effectiveness, which provides a excellent starting point for any chemical [2].

Key resources include the CHEM21 selection guide and Sanofi's Solvent Selection Guide. For chromatography-specific methods, literature on replacing dichloromethane with greener alternatives can be very informative [2].

Step 2: Determine Key Solvent Properties

Once you have a shortlist of candidate solvents, investigate how they might interact with this compound. The goal is to find a solvent that can effectively dissolve and stabilize the compound for your specific experiment (e.g., chromatography or spectroscopy).

The table below outlines the key properties to research.

Property to Investigate Why It Matters for this compound Potential Data Sources
Solubility & Miscibility Ensures the solvent can dissolve this compound and is compatible with other solvents in your workflow. Scientific literature, chemical databases (Reaxys, SciFinder).
Polarity (Log P) Sesquiterpenes are often non-polar; matching solvent polarity improves dissolution. Solvent guides, chemical databases, predicted Log P of this compound.
Chemical Stability Verifies the solvent does not react with or degrade this compound over time. Stability studies in literature, experimental testing.
Boiling Point Important for techniques requiring solvent evaporation (e.g., sample preparation for GC-MS). Standard chemical data handbooks (e.g., Merck Index).
UV Cutoff Critical for HPLC with UV detection to avoid solvent interference. HPLC solvent specifications from manufacturers.
Step 3: Run Small-Scale Experiments

Theoretical research must be validated with practical experiments.

  • Solubility Test: Dissolve a small amount of this compound in candidate solvents to visually confirm solubility.
  • Analytical Performance: Test the solvent-analyte mixture in your actual analytical system (e.g., HPLC, GC-MS) to check for peak shape, retention time stability, and absence of degradation [3].
  • Accelerated Stability Studies: Leave this compound dissolved in different solvents and analyze it over time to assess its stability.

Sample FAQs for Your Technical Support Center

Based on common laboratory challenges, here are some hypothetical FAQs you could include.

Q: During my HPLC analysis, the retention time for this compound is drifting. What could be the cause? A: Retention time drift can be caused by several factors unrelated to the solvent itself [3]. Troubleshoot by checking:

  • Mobile Phase: Ensure consistent preparation, pH, and fresh composition.
  • Temperature: Use a column oven to stabilize the temperature.
  • Column Health: A degraded or contaminated column can cause drift.
  • Instrumentation: Check for pump inconsistencies or leaks.

Q: I cannot find a published protocol for isolating this compound. How should I proceed? A: Develop a method by analogy. Since this compound is a sesquiterpene, look for published separation protocols for similar sesquiterpenes or Calendula extracts [1]. Use these as a starting point and optimize the solvent system and chromatography conditions (e.g., gradient, stationary phase) for your specific sample.

References

Known Context: Calamenene in Essential Oils

Author: Smolecule Technical Support Team. Date: February 2026

Calamenene is identified as a significant component in certain essential oils studied for their acaricidal (tick-killing) activity. The following table summarizes its context within one of these oils:

Essential Oil Source Plant Family This compound Isomer Identified Relative Abundance in the Oil Noted Bioactivity
Leptospermum scoparium (Leaves) Myrtaceae cis-Calamenene [1] 29.82% [1] The essential oil demonstrated acaricidal activity against the cattle tick Rhipicephalus microplus [1].

Suggested Experimental Approach for Stability Testing

In the absence of direct data on this compound, a practical approach is to adapt methodologies used for studying the degradation of similar compounds. Research on the degradation of other essential oil components, such as limonene and trans-cinnamaldehyde, in soil provides a valuable model [2].

You can adapt the following workflow to design experiments for investigating this compound stability under various conditions (e.g., different solvents, light, temperature, or storage durations). The diagram below outlines this systematic approach:

G Start Start: Stability Investigation Step1 1. Prepare Samples • Define test conditions (solvent, temperature, light) • Add antioxidants if testing Start->Step1 Analysis Analyze Samples Step4 4. Quantitative Analysis • Use GC-MS to measure this compound concentration Analysis->Step4 Step5 5. Identify Degradants • Use HRMS for suspect/unknown analysis Analysis->Step5 Compare Compare Results Conclusion Draw Conclusion Compare->Conclusion Step2 2. Set Up Stability Chambers • Use controlled environments for each condition Step1->Step2 Step3 3. Sample at Time Intervals • Collect aliquots over defined period Step2->Step3 Step3->Analysis Step4->Compare Step5->Compare

Detailed Methodology

Based on the research into similar compounds, here is a detailed protocol you can adapt [2]:

  • 1. Sample Preparation:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., ethyl acetate).
    • For testing the effect of antioxidants, split the solution and add different antioxidants (e.g., BHT, ascorbic acid) at various concentrations to different aliquots.
    • Expose samples to different stress conditions: varying temperatures (e.g., 4°C, 25°C, 40°C), light exposure (e.g., dark, UV light), and different pH buffers.
  • 2. Instrumental Analysis:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Use this for quantitative analysis of the remaining this compound. This technique separates the components and provides data on the concentration of this compound over time.
      • Example Column: A non-polar DB-5ms column (30 m × 0.25 mm × 0.25 μm) is suitable [2].
    • High-Resolution Mass Spectrometry (HRMS): Coupled with a GC or LC system, use HRMS (e.g., Q-Exactive Orbitrap) to detect and tentatively identify transformation products or metabolites. This is crucial for understanding the degradation pathway. The analysis should be performed in both full-scan and data-dependent acquisition (DDA) modes [2].

FAQ & Troubleshooting Guide

Here are some anticipated questions from researchers, framed for a technical support context.

Q1: Our GC-MS analysis shows unknown peaks emerging over time in our this compound standard. How can we identify them? A: This is a classic sign of compound degradation. To identify the degradants:

  • Employ HRMS: Switch from a low-resolution mass spectrometer to a High-Resolution Mass Spectrometer (HRMS) like a Q-Orbitrap. This provides accurate mass measurements, allowing you to determine the elemental composition of the unknown peaks with high confidence [2].
  • Perform Untargeted Analysis: Use the HRMS data in "suspect" and "unknown" analysis modes. You can search for potential oxidative products (e.g., hydroxy-calamenene, this compound epoxide) based on the known structure of this compound [2].

Q2: We need to store a this compound-rich extract for several months. What storage conditions should we use to minimize degradation? A: While specific data for this compound is lacking, best practices for labile terpenes can be applied.

  • Temperature: Store at -18°C or -80°C. This dramatically slows down chemical degradation reactions [2].
  • Solvent: Dissolve the extract in a stable, anhydrous organic solvent like ethyl acetate and aliquot it to avoid repeated freeze-thaw cycles [2].
  • Light: Use amber glass vials or wrap containers in aluminum foil to protect from light-induced degradation.
  • Antioxidants: As an experimental precaution, you can test the addition of antioxidants like BHT (butylated hydroxytoluene) to your storage solution.

Q3: The biological activity of our natural extract, rich in this compound, seems to diminish with storage. Is the loss of activity directly linked to this compound degradation? A: This is a critical but complex question. A loss of activity could be due to the degradation of this compound, the degradation of other active but unidentified components in the extract, or a combination of both. To establish a direct link:

  • Conduct a Correlation Study: Measure the bioactivity (e.g., acaricidal efficacy) and the chemical composition (via GC-MS) of the extract in parallel over time.
  • Analyze the Data: If a strong statistical correlation is found between the decrease in this compound concentration and the loss of bioactivity, it is a strong indicator that this compound's stability is key. If not, it suggests other labile components are responsible [1].

Conclusion

Currently, preventing this compound degradation is an area that requires direct experimental investigation. The most robust strategy is to:

  • Systematically test its stability under various storage and formulation conditions.
  • Use analytical techniques like GC-MS and HRMS to track the parent compound and identify its degradation products.

References

Comparative Biological Activities at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key biological activities and experimental data for calamenene and valencene.

Biological Activity This compound Valencene
Primary Documented Activities Antibacterial, Antifungal [1] [2] Antibacterial, Efflux Pump Inhibition (EPI), Antioxidant [3] [4]
Antibacterial Activity (MIC range) Not fully quantified; active against Vibrio harveyi and fungi [1] [2] Strong effect on E. coli (MIC: 1.56 µg/mL); active against S. aureus [5]
Mechanism of Antibacterial Action Bactericidal (synthetic analog Cala2): Causes DNA damage. Bacteriostatic (natural Cala1) [1]. Efflux Pump Inhibition: Potentiates antibiotics like norfloxacin and tetracycline in resistant S. aureus [3].
Antifungal & Anticandidal Activity Yes (e.g., against Candida spp., Aspergillus niger), often more potent than antibacterial effects [2]. Limited information in search results.
Other Notable Activities Major component in some plant essential oils with chemotaxonomic interest [2]. Precursor to nootkatone; anti-inflammatory, antitumor potential; antioxidant activity (weaker than ascorbic acid) [3] [4].

Detailed Experimental Data and Protocols

For research and reproducibility, here is a deeper dive into the key experiments and methodologies from the search results.

  • Antibacterial Testing (Broth Microdilution)

    • Principle: This standard method determines the Minimum Inhibitory Concentration (MIC)—the lowest concentration of a compound that prevents visible microbial growth [5] [2].
    • Protocol Summary: Bacterial suspensions are standardized and exposed to serial dilutions of the essential oil or compound in a 96-well plate [2]. After incubation, the MIC is visually identified. The Minimum Bactericidal Concentration (MBC) can be found by sub-culturing from clear wells to confirm killing [2].
    • Key Findings for Valencene: In a study on lavender essential oils, L. stoechas oil (where valencene is a component) showed a strong effect on Escherichia coli, with an MIC of 1.56 µg/mL [5].
  • Efflux Pump Inhibition (EPI) Assay

    • Principle: This test evaluates a compound's ability to block bacterial efflux pumps, which export antibiotics, thereby reversing resistance. It measures the potentiation of an antibiotic's or a fluorescent substrate's effect [3].
    • Protocol Summary: The MIC of a known antibiotic (e.g., norfloxacin) or efflux pump substrate (e.g., ethidium bromide, EtBr) is determined against a resistant bacterial strain (e.g., S. aureus 1199B with NorA pump) in the presence of a sub-inhibitory concentration of the test compound (valencene) [3].
    • Key Findings for Valencene: Valencene significantly reduced the MIC of norfloxacin and EtBr against various S. aureus strains carrying efflux pumps (NorA, TetK, MsrA), with reductions ranging from 50% to over 90%, indicating strong efflux pump inhibition [3].
  • Death Rate Assay & Genetic Damage Assessment

    • Principle: This method distinguishes between bacteriostatic (stops growth) and bactericidal (kills) agents and can assess damage to bacterial DNA [1].
    • Protocol Summary: Bacterial cells are treated with the compound, and viability is counted by plating. The death rate is calculated. Genetic damage is assessed via the comet assay, where DNA fragmentation from treated cells forms a "comet tail" during electrophoresis [1].
    • Key Findings for this compound: A synthetic analog of this compound (Cala2) acted as a bactericidal agent against Vibrio harveyi and caused genetic damage in 70% of treated cells. The natural derivative (Cala1) was primarily bacteriostatic [1].

Mechanisms of Action and Signaling Pathways

The compounds exhibit distinct mechanisms, particularly against bacteria. The diagram below illustrates the key pathways and targets based on the experimental data.

G cluster_bacterial_cell Bacterial Cell Antibiotic Antibiotic (e.g., Norfloxacin) Intracellular Intracellular Space Antibiotic->Intracellular Influx Substrate Substrate (e.g., EtBr) Substrate->Intracellular Influx Valencene Valencene EP Efflux Pump (e.g., NorA) Valencene->EP Inhibits This compound This compound Analog (Cala2) DNA Bacterial DNA This compound->DNA Causes Damage EP->Antibiotic Export EP->Substrate Export Potentiation Antibiotic Potentiation EP->Potentiation Allows CellDeath Cell Death DNA->CellDeath Leads to Intracellular->EP Efflux

The experimental workflows for investigating these mechanisms are summarized in the flowchart below.

G Start Start: Prepare Test Compound & Microbial Cultures A1 Broth Microdilution Assay Start->A1 B1 Efflux Pump Inhibition Assay Start->B1 C1 Death Rate & Comet Assay Start->C1 A2 Determine MIC/MBC A1->A2 End Interpret Mechanism of Action A2->End B2 Measure MIC reduction of antibiotics/EtBr B1->B2 B2->End C2 Assess cell viability and DNA damage C1->C2 C2->End

Conclusion and Research Implications

  • Valencene shows promise as a broad-spectrum adjuvant to combat antibiotic-resistant bacteria by targeting efflux pumps.
  • This compound (and its synthetic analogs) demonstrates more direct and potent antibacterial and antifungal activity, with a bactericidal mechanism involving DNA damage.

Future research should focus on further elucidating their full-spectrum efficacy, in vivo toxicity, and the potential for synthetic modification to enhance their potency and pharmacological properties.

References

calamenene content different plant parts

Author: Smolecule Technical Support Team. Date: February 2026

Documented Calamenene Content in Plants

The table below summarizes the instances where this compound has been identified in recent scientific literature:

Plant Source Plant Part Analyzed This compound Isomer Identified Reported Content Analysis Method
Annona neoinsignis [1] Leaves trans-Calamenene 0.12% (of total essential oil) GC-MS, GC-FID
Acorus calamus [2] Rhizomes cis-Calamenene Identified (quantitative data not provided for this compound) GC-MS
Juniperus communis [2] Cone-berries cis-Calamenene Identified (quantitative data not provided for this compound) GC-MS

> Note on Availability: The search results indicate that a primary reason for the lack of comparative data is that this compound is typically a minor or trace component in a plant's essential oil profile. Most studies focus on the major constituents, which often constitute the bulk of the oil's biological activity and volume [3] [1] [2].

Experimental Protocols for Analysis

For researchers aiming to conduct their own comparative analyses, the following validated methodologies from recent studies provide an excellent starting point.

Essential Oil Extraction
  • Method of Choice: Hydrodistillation using a Clevenger-type apparatus.
  • Standard Protocol: A typical procedure involves using air-dried plant material. For example, one study used 300 g of dried leaves and hydrodistilled for 3 hours to obtain the essential oil [3]. The resulting oil is then dried over anhydrous sodium sulfate to remove water and stored at low temperatures (e.g., 4°C) until analysis [3].
Phytochemical Composition Analysis
  • Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
  • Complementary Technique: Gas Chromatography with Flame Ionization Detection (GC-FID) for quantification.
  • Identification Process: Compounds are identified using two key parameters [1] [2]:
    • Comparison of Mass Spectra: The mass spectrum of an unknown compound is compared against reference spectra in standard libraries (e.g., NIST, Wiley).
    • Calculation of Retention Indices (RI): The RI of the unknown compound is calculated and compared with literature values. For this compound, typical Kovats Retention Indices are around 1520-1523 on non-polar columns and 1826-1837 on polar wax columns [4].

The workflow below illustrates the complete experimental process from sample preparation to compound identification.

cluster_identification Compound Identification Plant Sample Collection Plant Sample Collection Preparation & Drying Preparation & Drying Plant Sample Collection->Preparation & Drying Essential Oil Extraction (Hydrodistillation) Essential Oil Extraction (Hydrodistillation) Preparation & Drying->Essential Oil Extraction (Hydrodistillation) Chemical Analysis (GC-MS / GC-FID) Chemical Analysis (GC-MS / GC-FID) Essential Oil Extraction (Hydrodistillation)->Chemical Analysis (GC-MS / GC-FID) Data Interpretation Data Interpretation Chemical Analysis (GC-MS / GC-FID)->Data Interpretation Compare Mass Spectra\n(vs. NIST/Wiley Library) Compare Mass Spectra (vs. NIST/Wiley Library) Data Interpretation->Compare Mass Spectra\n(vs. NIST/Wiley Library) Calculate Retention Index (RI) Calculate Retention Index (RI) Data Interpretation->Calculate Retention Index (RI) Match RI with\nLiterature Values Match RI with Literature Values Calculate Retention Index (RI)->Match RI with\nLiterature Values

Research Recommendations

To address the current data gap, future research could focus on:

  • Systematic Screening: Target plant families known for rich sesquiterpene profiles (e.g., Zingiberaceae, Cupressaceae, Piperaceae) and analyze different organs (roots, leaves, stems, flowers) simultaneously.
  • Advanced Quantification: Use pure this compound standards for precise calibration curves in GC-FID to obtain accurate quantitative data for minor components.
  • Environmental Factors: Investigate how soil, climate, and seasonal variations affect this compound yield in different plant parts.

References

Calamenene Profile and Documented Bioactivities

Author: Smolecule Technical Support Team. Date: February 2026

Calamenene is an aromatic bicyclic sesquiterpene with a cadinane skeleton [1]. The table below summarizes its known chemical and biological properties based on current research.

Property Description
Chemical Structure Aromatic bicyclic sesquiterpene, cadinane skeleton, molecular formula C₁₅H₂₂, molecular weight 202.33 g/mol [2].
Natural Sources Found in genus Calamintha, Croton, and the gorgonian coral Subergorgia reticulata [2] [1].
Known Bioactivities Anti-fouling agent [1]; Antimicrobial against pathogenic Vibrio harveyi (a derivative caused complete mortality at 2.5 µg/mL) [1]; Anti-inflammatory and antioxidant activities have been noted [2].
Synergistic Data No direct experimental data on synergy with other terpenes was found in the search results.

Documented Terpene Synergy in Research

While direct data on this compound is scarce, synergy among other terpenes is a well-documented phenomenon. The following table outlines several proven terpene-terpene synergistic interactions.

Synergistic Combination Observed Effect Experimental Context
Linalool + 1,8-Cineole Synergistic antiproliferative effect on human cell lines [3]. In vitro cell assays.
α-Longipinene + Linalool Synergistically reduced biofilm formation in Candida albicans [3]. In vitro antimicrobial and biofilm assays.
Thymol + α-Terpineol Synergized the toxicity and feeding inhibition of linalool and 1,8-cineole against Chilo partellus [3]. Insect toxicity and feeding inhibition bioassays.
Limonene + Citral / Caryophyllene Oxide Synergistic interaction inducing programmed cell death in Trypanosoma cruzi [3]. In vitro assays on parasites.
Lupenone + Caryophyllene Oxide Synergistic effect against epimastigote forms of T. cruzi [3]. In vitro trypanocidal activity assays.

Experimental Models for Probing Synergy

Research into terpene synergy often employs standardized experimental protocols. The workflow below outlines a general approach for investigating these interactions in a biological system.

Start Start: Define Research Objective Prep Prepare Test Compounds (Pure Terpenes & Mixtures) Start->Prep Bioassay Conduct Bioassay (e.g., Antimicrobial, Cytotoxicity) Prep->Bioassay Data Collect Dose-Response Data Bioassay->Data Analyze Analyze for Synergy (e.g., FIC Index, Isobologram) Data->Analyze End Report Synergistic Outcome Analyze->End

Common methodologies from the search results include:

  • Fractional Inhibitory Concentration (FIC) Index: Used in antimicrobial studies to quantify synergy (FIC ≤ 0.5), additivity (>0.5-1), or antagonism (>4) [3]. This was used to demonstrate the synergy between linalool and the antibiotic imipenem.
  • Isobologram Analysis: A graphical method used to evaluate drug interactions, where a concave curve indicates synergy [3]. This is suitable for the dose-response data collected in workflows like the one above.
  • Metabolic Detoxification Model (in Insects): Research on Musca domestica (house flies) suggests that what appears as synergy in essential oils may sometimes be explained by the insect's metabolic system preferentially detoxifying the most abundant terpene, allowing minor terpenes to exert their toxicity unimpeded [4]. Inhibiting the P450 detoxification system with Piperonyl Butoxide (PBO) can test this model.

Research Implications and Future Directions

The lack of direct data on this compound presents a clear opportunity for primary research. The established synergistic relationships between other terpenes provide a strong rationale for investigating this compound in combination.

  • Promising Research Avenues: Given its antimicrobial and anti-fouling properties [1], a key area of investigation could be combining this compound with other terpenes known for similar activities (e.g., linalool, 1,8-cineole, caryophyllene oxide) to potentially enhance efficacy and reduce required doses.
  • Mechanistic Studies: Beyond simply observing synergy, future work should aim to uncover the mechanism. This could involve the metabolic model observed in insects [4], studies on cell membrane permeability (as seen with other terpenes [5]), or interactions with specific molecular targets.

References

Chemical Identification and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Calamenene is a sesquiterpenoid, a class of terpenes built from three isoprene units. The table below summarizes its core chemical and physical properties as established in chemical databases and research literature.

Property Details
IUPAC Name (1S,4S)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene [1] [2]
Molecular Formula C₁₅H₂₂ [3] [1] [4]
Average Molecular Weight 202.34 g/mol [3] [1]
Class Sesquiterpenoid (Cadinane skeleton) [3] [5]
Stereochemistry Exists as cis- and trans- diastereomers; absolute configuration confirmed as (7S,10R) for the trans-isomer [6].
LogP (Predicted) 5.6 [3] [2]
Water Solubility 0.00016 g/L (Predicted) [3] [2]
Key Characteristic The trans- isomer elutes earlier than the cis- isomer in gas chromatography [4].

Biological Activity and Experimental Data

This compound and its derivatives show promising biological activity, with one of the most studied areas being their antibacterial effects.

Organism/Application Activity/Result Experimental Protocol & Key Findings

| Vibrio harveyi (Aquaculture Pathogen) | Antibacterial [5] | Source: Derived from gorgonian coral Subergorgia reticulata (Cala1) and a synthetic analog (Cala2) [5]. Protocol: Death rate assay. V. harveyi cells were treated with varying concentrations of compounds, plated on nutrient agar, and colonies were counted after 24 hours [5]. Key Findings: Complete mortality of V. harveyi was achieved. Cala2 demonstrated higher potency as a bactericidal agent, causing damage to bacterial genetic material [5]. | | Marine Biofouling | Antifouling [5] | Source: Natural calamenenes from Subergorgia reticulata [5]. Observation: The coral was found to be free of biofouling, which was attributed to the presence of this compound on its surface [5]. |

Synthesis and Analytical Methods

Total Synthesis

A reliable total synthesis of the natural trans-calamenene has been achieved. The key steps and workflow are illustrated below:

G Start l-Menthone (5) Step1 Allylation with LDA & Grignard Reaction Start->Step1 Int1 Diene Alcohol (4) Step1->Int1 Step2 Ring-Closing Metathesis (RCM) with Grubbs' Catalyst Int1->Step2 Int2 Alkene (3) Step2->Int2 96% yield Step3 Dehydration with POCl3 Int2->Step3 End (-)-(7S,10R)-Calamenene (1) Step3->End

This synthesis uses a ring-closing metathesis (RCM) reaction as a key step to construct the trisubstituted double bond, confirming the absolute and relative stereochemistry of the natural product [6].

Isolation and Analogue Synthesis

This compound can also be isolated from natural sources like the gorgonian coral Subergorgia reticulata [5]. A simplified synthesis of dihydronaphthoquinone analogues can be performed via a Diels-Alder reaction using benzoquinone and isoprene, followed by purification via column chromatography [5].

Identification and Differentiation

A major challenge in this compound research is the unambiguous identification of its cis and trans isomers.

  • Nuclear Magnetic Resonance (NMR): The 1H- and 13C-NMR spectra of the synthetic trans-calamenene were identical to reported data for the natural product. Comparisons with the cis-isomer show distinct spectral differences, which are crucial for correct identification [6].
  • Specific Rotation: The specific rotation [α]D is a key parameter for confirming identity and optical purity. For synthetic (-)-(7S,10R)-calamenene, a value of -73 was reported, aligning with literature values for the trans-isomer [6].

Conclusion and Research Applications

This compound is a sesquiterpenoid with a defined cadinane skeleton, whose identity is confirmed through synthesis and spectral data. Its most promising application is as an antimicrobial and antifouling agent.

  • For drug development professionals, the established synthesis protocol and analytical standards provide a foundation for producing and characterizing this compound reliably.
  • The demonstrated antibacterial activity against V. harveyi, a problematic aquaculture pathogen, highlights its potential as a lead compound for novel anti-infectives, especially given its bactericidal mechanism of action [5].
  • The experimental workflow for its antimicrobial testing is well-documented and can be adapted for other pathogens.

References

×

XLogP3

5.1

Exact Mass

202.172150702 Da

Monoisotopic Mass

202.172150702 Da

Heavy Atom Count

15

UNII

R8O22WBF8L
5C6W67N6XM

Other CAS

72937-55-4
483-77-2

Wikipedia

Cis-Calamenene

Dates

Last modified: 04-14-2024

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